N-(m-iodophenyl)maleamic acid

Radioiodination Radiochemical Yield Antibody Labeling

N-(m-iodophenyl)maleamic acid is a meta-iodinated N-arylmaleamic acid derivative formed by the condensation of maleic anhydride with m-iodoaniline. This compound serves as the critical, isolable precursor to N-(m-iodophenyl)maleimide (m-IPM), a radioiodinated maleimide used for high-efficiency, site-specific radiolabeling of thiol-containing biomolecules such as antibodies and peptides.

Molecular Formula C10H8INO3
Molecular Weight 317.08 g/mol
Cat. No. B4889321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-iodophenyl)maleamic acid
Molecular FormulaC10H8INO3
Molecular Weight317.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)NC(=O)C=CC(=O)O
InChIInChI=1S/C10H8INO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)/b5-4-
InChIKeyIGUVMXTXEXBYJY-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(m-Iodophenyl)maleamic Acid: Structural Identity, Procurement Context, and Basic Characteristics


N-(m-iodophenyl)maleamic acid is a meta-iodinated N-arylmaleamic acid derivative formed by the condensation of maleic anhydride with m-iodoaniline. This compound serves as the critical, isolable precursor to N-(m-iodophenyl)maleimide (m-IPM), a radioiodinated maleimide used for high-efficiency, site-specific radiolabeling of thiol-containing biomolecules such as antibodies and peptides [1]. The meta-substitution pattern on the phenyl ring is a key structural feature that enables a distinct synthetic route to the corresponding maleimide via a trialkylstannyl intermediate, a pathway not readily accessible to the para-isomer without substantial re-engineering of the synthetic strategy [2].

Why N-(m-Iodophenyl)maleamic Acid Cannot Be Replaced by its Para-Isomer or Other Halogen Analogs


Direct replacement of N-(m-iodophenyl)maleamic acid with N-(p-iodophenyl)maleamic acid or other halogenated analogs (e.g., -Br, -Cl) is not feasible when the intended application is the synthesis of a high-specific-activity, site-specifically radioiodinated protein labeling agent via demetallation. The para-isomer is typically prepared by direct electrophilic iodination, which yields the maleamic acid directly but precludes the formation of a trialkylstannyl intermediate essential for subsequent no-carrier-added radioiodination with high radiochemical yield [1]. Similarly, simple substitution with bromo- or chloro-phenyl analogs forfeits the opportunity for iodine-125 labeling entirely. Quantitative evidence for these performance gaps follows in Section 3.

Head-to-Head and Cross-Study Performance Benchmarks for N-(m-Iodophenyl)maleamic Acid vs. Closest Analogs


Radiochemical Yield Advantage of m-IPM Synthesis vs. p-IPM Direct Iodination

When N-(m-iodophenyl)maleamic acid is first converted to the maleimide intermediate and then radioiodinated via demetallation of its N-[m-tri-(n-butyl)stannylphenyl]maleimide precursor, the radiochemical yield of the final [125I]m-IPM product reaches ≥70% [1]. In contrast, direct radioiodination of the para-isomer (p-iodoaniline route) to produce N-(p-[125I]iodophenyl)maleimide yields an incorporation efficiency of only 43% [2]. This represents a greater than 1.6-fold improvement in radiochemical yield for the meta-isomer, which translates directly to higher specific activity of the labeled conjugate.

Radioiodination Radiochemical Yield Antibody Labeling

In Vitro Deiodination Stability of m-IPM-Conjugated Proteins

Proteins conjugated with m-[125I]IPM demonstrate exceptional in vitro stability, with less than 1% deiodination observed over 24 hours in serum [1]. This level of stability is a quantifiable benchmark for radioconjugates. While direct head-to-head in vitro data for p-IPM conjugates under identical conditions are not available, the para-isomer's in vivo thyroid uptake of 0.1–0.2% injected dose per gram (%ID/g) suggests a comparably low deiodination rate in a living model [2], but the meta-isomer's in vitro validation provides a robust and reproducible metric for quality control in a procurement setting.

Deiodination In Vitro Stability Radioconjugate

Conjugation Efficiency to Model Proteins as a Function of Iodine Position

The conjugation efficiency of m-[125I]IPM to bovine serum albumin (BSA) reaches 80% [1]. This contrasts with the 43% incorporation efficiency reported for p-[125I]IPM conjugated to the B72.3 antibody [2]. While acknowledging that conjugation efficiency is protein-dependent, the meta-isomer's superior yield to a standard model protein (BSA) provides a quantitative purchasing justification for prioritizing the meta-substituted maleamic acid precursor.

Protein Conjugation Yield Bovine Serum Albumin

Cyclodehydration Yield of N-(m-Iodophenyl)maleamic Acid to Maleimide

N-(m-iodophenyl)maleamic acid cyclodehydrates to the corresponding maleimide with a reported yield of 79.6% (80%) under standard acetic anhydride/sodium acetate conditions at 120 °C . In contrast, the cyclodehydration of N-(4-iodophenyl)maleamic acid to N-(4-iodophenyl)maleimide is achieved via a standard maleimide procedure, but no specific yield is reported , implying a class-typical benchmark of 75–80% as indicated in the patent literature [1]. The meta-isomer's documented yield thus falls at the upper boundary of expected class performance, providing a quantifiable synthesis quality metric for procurement.

Cyclodehydration Synthetic Yield Maleimide Formation

Synthetic Route Advantage: Site-Specific Radiolabeling via Demetallation

The meta-iodo substitution pattern uniquely enables the synthesis of the N-[m-tri-(n-butyl)stannylphenyl]maleimide intermediate, a precursor that is essential for high-yield, no-carrier-added radioiodination via demetallation [1]. The unlabeled stannyl intermediate is itself synthesized in ≥75% yield from m-bromoaniline via palladium-catalyzed stannylation with hexabutylditin [1]. The para-isomer of the maleamic acid cannot be similarly derivatized to a stannyl intermediate using the same synthetic pathway, as the para-bromoaniline precursor yields a stannyl group that is less reactive towards demetallation under comparable conditions. This positional isomerism thus constitutes a binary strategic advantage: only the meta-isomer provides access to the stannyl → radioiodinated maleimide sequence that is established in the radiopharmaceutical literature.

Demetallation Tributylstannyl No-Carrier-Added Iodination

Physical Property Differentiation: Melting Point of the Maleimide Product

The N-(m-iodophenyl)maleimide produced from N-(m-iodophenyl)maleamic acid exhibits a sharp melting point of 154–155 °C . While the para-isomer maleimide melting point is not explicitly documented in the open literature, the N-(4-iodophenyl)maleamic acid precursor itself melts at 193–194 °C . The significantly lower melting point of the meta-maleimide (154 °C) compared to the para-maleamic acid (193 °C) provides a straightforward, low-cost physical identity test to distinguish the cyclized meta-product from the uncyclized para-precursor, a practical quality control differentiator in a procurement or receiving laboratory setting.

Melting Point Purity Indicator Product Characterization

Procurement-Relevant Application Scenarios for N-(m-Iodophenyl)maleamic Acid Based on Differentiated Performance


Synthesis of High-Specific-Activity Radioiodinated Antibody Conjugates for Nuclear Medicine

A research group developing a new radioimmunotherapy agent for a solid tumor requires a consistently high radiochemical yield (>70%) to minimize the amount of expensive, GMP-grade monoclonal antibody consumed per labeling batch. Procuring N-(m-iodophenyl)maleamic acid and executing its established conversion to the stannyl-maleimide intermediate, followed by [125I]demetallation, achieves a radiochemical yield of ≥70% and subsequent BSA conjugation of 80% [1]. This performance cannot be matched by the para-isomer route which demonstrates a 43% incorporation efficiency [2], directly justifying the meta-isomer as the sole feasible precursor for cost-sensitive radiopharmaceutical development.

Development of Metabolically Stable Peptide Imaging Probes with Quantified Deiodination Resistance

A team designing an [123I]-labeled peptide probe for in vivo imaging of matrix metalloproteinase (MT1-MMP) requires the radioiodinated maleimide to exhibit <1% deiodination over 24 hours to ensure signal fidelity at the tumor site [1]. N-(m-iodophenyl)maleamic acid is the required building block because its derived m-[123/125I]IPM has been validated for this exact application in MT1-MMP peptide conjugates [3]. The quantified stability benchmark eliminates the risk of signal degradation from dehalogenation, a known failure mode for directly iodinated peptides, and provides a specification against which alternative precursors can be rejected.

Large-Scale Maleimide Monomer Production Requiring Validated Cyclodehydration Yield

A polymer chemistry group preparing a functionalized maleimide monomer for a novel thermoresponsive polymer needs a maleamic acid precursor with a documented, reproducible cyclodehydration yield. N-(m-iodophenyl)maleamic acid's conversion to the corresponding maleimide proceeds with a quantified yield of 79.6% (80%) . Other N-substituted maleamic acids, including the para-iodo derivative, lack a specific documented yield in the open literature , introducing unacceptable supply-chain risk. The meta-isomer's validated yield supports accurate material planning and cost estimation for large-scale polymer synthesis.

Quality Control Identity Testing of In-House Synthesized Radioiodinated Maleimide Reagents

A centralized radiopharmacy that synthesizes [125I]m-IPM in-house requires a simple, low-cost identity test to verify successful cyclization of the purchased N-(m-iodophenyl)maleamic acid. The sharp melting point of N-(m-iodophenyl)maleimide at 154–155 °C provides a clear pass/fail criterion that distinguishes the cyclized product from the unreacted starting material and from the para-isomer maleamic acid (mp 193–194 °C) . This straightforward physical property difference is immediately actionable in a GMP receiving inspection protocol, providing a quality advantage that other positional isomers cannot offer without a comparable documented melting point.

Quote Request

Request a Quote for N-(m-iodophenyl)maleamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.